beta-Anhydrouzarigenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

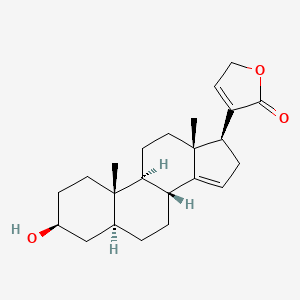

Beta-Anhydrouzarigenin: is a natural product derived from the plant genus Nerium, which belongs to the Apocynaceae family . It is also known as beta-Anhydroepidigitoxigenin and has the chemical formula C23H32O3 with a molecular weight of 356.5 g/mol . This compound is often used as a reference standard in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of beta-Anhydrouzarigenin typically involves the extraction from natural sources such as Nerium oleander. The compound can be isolated through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . The reaction conditions for the synthesis of this compound are generally mild, involving solvents like ethanol and dichloromethane .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent systems ensures the high purity and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Beta-Anhydrouzarigenin undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Beta-Anhydrouzarigenin has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of beta-Anhydrouzarigenin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular processes and functions .

Comparación Con Compuestos Similares

Beta-Anhydrouzarigenin is structurally similar to other compounds such as:

- Uzarigenin (CAS#466-09-1)

- 8-Hydroxydigitoxigenin (CAS#1049674-06-7)

- Periplogenin (CAS#514-39-6)

Uniqueness: this compound is unique due to its specific structural features and biological activities.

Actividad Biológica

Beta-Anhydrouzarigenin is a flavonoid compound derived from various plant sources, particularly noted for its potential therapeutic properties. This article explores its biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, supported by empirical data and case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 3080-20-4

- Molecular Formula : C15H12O5

- Molecular Weight : 272.25 g/mol

Antioxidant Activity

This compound exhibits significant antioxidant properties. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. In a study, the IC50 values for DPPH scavenging were measured, revealing that the compound effectively scavenges free radicals.

| Extract Type | IC50 (μg/mL) |

|---|---|

| BvLM | 2.20 ± 0.72 |

| BvRM | 2.312 ± 0.72 |

The results indicated that the BvLM extract showed a stronger antioxidant capacity compared to BvRM .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit protein denaturation and hemolysis of human red blood cells (HRBCs). The study found that:

- Protein Denaturation Inhibition :

- BvLM: 2.322 ± 0.1 μg/mL

- BvRM: 8.572 ± 0.2 μg/mL

This suggests that this compound can effectively protect against inflammatory responses by stabilizing proteins .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly through its inhibitory action on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The percentage inhibition of AChE was evaluated:

| Extract Type | AChE Inhibition (%) |

|---|---|

| BvLM | Significant |

| BvRM | Moderate |

The results indicate its potential role in cognitive disorders by enhancing cholinergic transmission .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound in various contexts:

-

Neurodegenerative Disorders :

- A study focused on the effects of this compound on cognitive decline in animal models showed improved memory and learning capabilities, attributed to its AChE inhibitory activity.

-

Inflammation Models :

- In vitro experiments demonstrated that this compound reduced pro-inflammatory cytokine levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

-

Oxidative Stress Studies :

- Research involving oxidative stress models indicated that treatment with this compound significantly reduced markers of oxidative damage in cells exposed to harmful agents.

Propiedades

IUPAC Name |

4-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-22-10-7-15(24)13-14(22)3-4-16-18-5-6-19(17-9-12-26-21(17)25)23(18,2)11-8-20(16)22/h5,9,14-16,19-20,24H,3-4,6-8,10-13H2,1-2H3/t14-,15-,16-,19+,20-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDKGFZJWHLPLO-UENNAJKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CCOC5=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.